molecular formula C12H17NO2 B8793131 Ethyl 3-amino-2-benzylpropanoate CAS No. 91564-21-5

Ethyl 3-amino-2-benzylpropanoate

Cat. No.: B8793131
CAS No.: 91564-21-5
M. Wt: 207.27 g/mol
InChI Key: IIBVGXXBKONSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Amino-2-benzylpropanoate (CID 19611763) is a chiral β-amino ester building block reserved for research use only. It is not intended for diagnostic or therapeutic applications. This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its molecular structure, featuring an amino group at the β-position relative to the ester carbonyl, makes it a valuable chiral synthon for the asymmetric synthesis of complex target molecules, such as pharmaceuticals and agrochemicals . Enantiomerically pure β-amino esters like this are fundamental components in constructing β-peptides, which are stable peptidomimetics known for their resistance to enzymatic degradation . Researchers utilize such compounds in the development of enzyme inhibitors and receptor ligands due to their structural flexibility and ability to mimic natural substrates . The ester and amine functionalities allow for peptide-like chain extensions and are amenable to further chemical modifications for structure-activity relationship (SAR) studies . Identifiers and Properties:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91564-21-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-3-phenylpropanoate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3

InChI Key

IIBVGXXBKONSOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)CN

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Amino 2 Benzylpropanoate and Structural Analogues

Direct Synthesis Approaches to Ethyl 3-amino-2-benzylpropanoate

Direct synthesis methods aim to construct the this compound molecule in a highly convergent manner, often by forming key carbon-carbon and carbon-nitrogen bonds in the main framework-building steps.

Catalytic Hydrogenation Routes for Amino Group Introduction

Catalytic asymmetric hydrogenation of prochiral enamines or their derivatives is a powerful and direct method for synthesizing chiral β-amino esters. This approach typically involves the reduction of a carbon-carbon double bond to create the stereocenter at the β-position. A key strategy is the direct asymmetric hydrogenation of unprotected β-enamino esters. nih.gov Rhodium complexes featuring Josiphos-type chiral ligands have been shown to be effective catalysts for this transformation, yielding β-amino esters in high yields and excellent enantioselectivities (93-97% ee) without the need for protecting groups on the nitrogen atom. nih.gov

Another highly efficient method involves the asymmetric hydrogenation of β-(acylamino)acrylates. The Rh-TangPhos catalyst system, for instance, has demonstrated high efficiency for hydrogenating both E/Z isomeric mixtures of β-alkyl and β-aryl substituted β-(acylamino)acrylates, achieving enantioselectivities up to 99.6% ee. nih.gov The synthesis of the necessary prochiral substrates, such as β-aryl-α-N-acetyl substituted α-aminomethylacrylates, can be achieved through a sequence involving a Baylis-Hillman reaction, followed by acylation and amination. researchgate.net The choice of catalyst, solvent, and hydrogen pressure are critical parameters that must be optimized to achieve high conversions and enantioselectivities. researchgate.net

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Rh-JosiphosUnprotected β-enamino esters93-97% nih.gov
Rh-TangPhosβ-(acylamino)acrylatesUp to 99.6% nih.gov
Rh(Et-Duphos)α-aminomethylacrylatesUp to 99% researchgate.net

Multicomponent Reaction Strategies for Beta-Amino Ester Formation

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural features from all inputs, offer an efficient pathway to complex molecules like β-amino esters. The Mannich reaction and its variations are prominent examples. nih.gov A zinc-mediated, Mannich-like three-component reaction has been described for the synthesis of an N-protected phenylalanine ethyl ester, a structural analogue of the target compound. acs.org This reaction proceeds between benzyl (B1604629) bromide, an amine (p-anisidine), and ethyl glyoxylate, involving the in situ formation of a benzylzinc reagent. acs.org

The Petasis reaction, or borono-Mannich reaction, is another versatile MCR. It involves the one-step, three-component condensation of an organoboronic acid, an amine, and an aldehyde to produce β-amino alcohols or related structures. researchgate.net By using allenylboronic acids, amines, and glyoxylates, α-propargylglycinates can be synthesized, showcasing the potential of this method for creating substituted amino esters. researchgate.net Similarly, the Ugi and Passerini reactions, which are based on isocyanide chemistry, are powerful tools for generating dipeptide scaffolds and β-amino alcohols, respectively, providing frameworks that can be adapted to β-amino ester synthesis. nih.gov

Precursor-Based Synthetic Pathways to this compound

These pathways involve the modification of existing molecules that already contain significant portions of the target structure, such as the phenylpropanoate backbone or a suitable amino acid precursor.

Derivatization from Phenylpropanoate and Amino Acid Precursors

Synthesizing β-amino esters can be achieved by starting with precursors that already contain the propanoate skeleton. For instance, a short synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction of the nitro group and simultaneous esterification. nih.gov This highlights a route starting from a substituted benzaldehyde (B42025) to form a phenylpropanoate derivative. nih.gov

Alternatively, amino acids serve as excellent chiral starting materials. A practical, large-scale synthesis of β-amino esters has been developed using a chiral imine derived from (S)-phenylglycinol. nih.govacs.org This chiral imine is coupled with a Reformatsky reagent with high diastereoselectivity (de > 98%). nih.govacs.org Subsequent oxidative cleavage and hydrolysis steps yield the desired β-amino ester. nih.govacs.org This method demonstrates how a chiral amino alcohol can direct the stereochemical outcome of the reaction to produce enantiomerically pure products. nih.govacs.org

Aminomethylation Reactions in Propanoate Synthesis

Aminomethylation is a specific type of substitution reaction where an aminomethyl group (-CH₂NR₂) is introduced into a molecule. The Mannich reaction is the classic example of aminomethylation, involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. mdpi.com

In the context of propanoate synthesis, an enantioselective aminomethylation of an arylacetic acid ester can be used to construct the β-amino ester framework. nih.gov This has been demonstrated using cooperative isothiourea and Brønsted acid catalysis, which allows for the synthesis of α-aryl-β²-amino esters in high yields and excellent enantioselectivity (up to 96:4 er). nih.gov This method proceeds via a C(1)-ammonium enolate pathway and is applicable to the synthesis of various biologically active molecules. nih.gov

Stereoselective Synthesis of Enantiopure this compound

Achieving high stereoselectivity is crucial for producing single enantiomers of this compound, which is often required for biological applications. Various strategies have been developed to control the stereochemistry of the synthesis.

Asymmetric hydrogenation is a leading method, where chiral catalysts create the desired stereocenter during the reduction of a prochiral precursor. nih.govnih.govresearchgate.net Catalysts like Rh-TangPhos and those based on Josiphos ligands are renowned for their high performance, delivering products with very high enantiomeric excess. nih.govnih.gov

Another powerful strategy involves the use of chiral auxiliaries. For example, a chiral imine derived from (S)-phenylglycinol can be coupled with a Reformatsky reagent to give a product with high diastereoselectivity (>98% de). acs.org The auxiliary is then cleaved to reveal the enantiopure β-amino ester. acs.org

Organocatalysis also offers effective routes. Proline and its derivatives can catalyze reactions like α-aminoxylation, which can be a key step in building chiral molecules. nih.gov Furthermore, cooperative catalysis, combining an isothiourea organocatalyst with a Brønsted acid, has proven effective in the enantioselective aminomethylation of arylacetic acid esters to form chiral β-amino esters. nih.gov High-pressure induced addition of amines to α,β-ethylenic esters in the presence of chiral catalysts also provides an enantioselective route to β-amino esters. acs.org

Stereoselective MethodCatalyst/AuxiliaryKey TransformationStereoselectivityReference
Asymmetric HydrogenationRh(I)-catalysts with chiral phosphine (B1218219) ligands (BPE, DuPHOS)Hydrogenation of (E)-α-substituted β-amidoacrylatesup to 67% ee researchgate.net
Chiral Auxiliary(S)-phenylglycinolCoupling of chiral imine with Reformatsky reagent>98% de acs.org
Cooperative CatalysisIsothiourea and Brønsted AcidAminomethylation of arylacetic acid esterup to 96:4 er nih.gov
Asymmetric HydrogenationRh-TangPhosHydrogenation of β-(acylamino)acrylatesup to 99.6% ee nih.gov

Asymmetric Catalysis in Beta-Amino Ester Functionalization

Asymmetric catalysis offers a powerful and efficient route to enantiomerically enriched β-amino esters. A primary strategy involves the asymmetric hydrogenation of β-dehydroamino esters using transition metal catalysts, most notably rhodium complexes. nih.govacs.org

These catalysts typically consist of a rhodium(I) center coordinated to a chiral phosphine ligand. The ligand's structure is crucial for inducing enantioselectivity. For instance, monodentate phosphoramidites and ligands featuring a three-hindered quadrant design have proven highly effective in the rhodium-catalyzed hydrogenation of both (E)- and (Z)-β-acetamido dehydroamino acid substrates, achieving excellent enantioselectivities (up to 99% ee). nih.govacs.org The mechanism often involves the formation of a catalyst-substrate complex, followed by the oxidative addition of hydrogen and subsequent reductive elimination to yield the chiral product. acs.org The choice of ligand and reaction conditions can be tuned to favor the formation of a specific enantiomer. acs.org

While direct asymmetric hydrogenation of a precursor specific to this compound is a feasible approach, broader studies focus on various substituted β-dehydroamino esters, demonstrating the versatility of the method. acs.orgacs.org For example, rhodium catalysts with ligands like TCFP (trichickenfootphos) and BenzP* have been studied extensively to understand the factors that control enantioselectivity in the hydrogenation of different β-dehydroamino acids. acs.org Furthermore, the development of catalysts that operate with the assistance of hydrogen bonding has enabled the highly enantioselective hydrogenation of substrates like β-cyanocinnamic esters, which are precursors to valuable GABA-derivatives. rsc.org

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation of β-Dehydroamino Acid Derivatives

Catalyst System (Ligand)Substrate TypeEnantiomeric Excess (ee)Reference
Rh-Monodentate Phosphoramidites (2 & 3)(E)- and (Z)-β-(acylamino)acrylates92-99% acs.org
Rh-Three-Hindered Quadrant Ligand(E)- and (Z)-β-acetamido dehydroamino acid derivativesHigh (specific values in source) nih.gov
Rh-TCFP / Rh-BenzP*β-dehydroamino acidsup to 99.2% acs.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a classical yet robust method for controlling stereochemistry. numberanalytics.com In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of β-amino esters, common chiral auxiliaries include pseudoephedrine and oxazolidinones (Evans auxiliaries). wikipedia.orgnih.govnih.gov For example, pseudoephedrine can be used as a chiral auxiliary where a nitrogen nucleophile adds in a conjugate fashion to an α,β-unsaturated amide derived from pseudoephedrine. nih.gov This diastereoselective aza-Michael reaction establishes the β-amino stereocenter. The amide can then be hydrolyzed and esterified to yield the target β-amino ester. nih.gov This method has been successfully applied to synthesize various α-substituted β-amino acids with high stereoselectivity. nih.gov

Another prominent example involves the use of chiral N-acyloxazolidinones. The enolate of the N-acyloxazolidinone can undergo diastereoselective reactions, such as alkylation or aldol (B89426) reactions, before being converted to the desired β-amino ester. While not a direct route to this compound, these auxiliaries are fundamental in establishing the stereochemistry of precursors that can be elaborated to the final product.

Table 2: Chiral Auxiliaries in the Synthesis of β-Amino Acid Derivatives

Chiral AuxiliaryKey Reaction TypeProduct TypeReference
(S,S)-(+)-PseudoephedrineAza-Michael Additionβ-Amino amides / β-Amino esters nih.gov
PseudoephedrineNot specifiedα-Substituted β-amino acids nih.gov
Oxazolidinones (Evans)Alkylation / Aldol ReactionsChiral carboxylic acid derivatives wikipedia.org
CamphorsultamVariousChiral carboxylic acid derivatives wikipedia.org

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry continues to evolve, offering more sophisticated and efficient strategies for creating complex molecules like derivatives of this compound. These advanced methods often aim to reduce step counts, improve atom economy, and access novel chemical space.

One such strategy is the use of biocatalysis. Enzymes, such as lipases or amino acid dehydrogenases, can offer unparalleled stereoselectivity under mild reaction conditions. nih.govmdpi.com For instance, lipases can be used for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis, yielding one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both with high enantiomeric purity. mdpi.com Reductive amination of α-keto acids using dehydrogenases is another powerful enzymatic method for producing chiral amino acids. nih.gov

Another advanced approach involves multi-component reactions, where three or more reactants combine in a single operation to form a complex product. A rhodium-catalyzed three-component coupling of an amine, an aldehyde, and ethyl bromoacetate (B1195939) can produce chiral β-amino esters in one pot with high diastereoselection. jst.go.jp

Furthermore, strategies are being developed where a chiral auxiliary is generated in situ from achiral precursors using an initial catalytic asymmetric reaction. This transient auxiliary then directs subsequent diastereoselective transformations. This has been demonstrated in a palladium-catalyzed carboetherification/hydrogenation sequence to produce chiral amino alcohols, which are structurally related to β-amino esters. acs.org These cutting-edge methods provide powerful and efficient pathways to a diverse range of β-amino ester derivatives.

Chemical Reactivity and Transformations of Ethyl 3 Amino 2 Benzylpropanoate

Reactions Involving the Primary Amino Group of Ethyl 3-amino-2-benzylpropanoate

The primary amino group in this compound is a key site for nucleophilic reactions. It can readily react with various electrophiles to form a wide array of derivatives. Common reactions include acylation, alkylation, and condensation reactions. For instance, the amino group can be acylated using acid chlorides or anhydrides to form amides.

One-pot Mannich-type reactions represent a significant class of reactions involving the amino group. These reactions typically involve an aldehyde, an amine, and a compound with an active hydrogen. researchgate.net In the context of this compound, it can act as the amine component. Such three-component reactions are highly efficient for creating new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of more complex β-amino carbonyl compounds. researchgate.net The reaction yield and selectivity in these processes are often influenced by the catalyst and the electronic properties of the substrates. researchgate.net

Furthermore, the primary amine can participate in the formation of imines when reacted with aldehydes or ketones. These imines can then undergo further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The nucleophilicity of the amino group is fundamental to its role in these synthetic transformations.

Ester Functional Group Modifications and Transesterification Reactions

The ester functional group in this compound is susceptible to various modifications, most notably hydrolysis and transesterification. Hydrolysis of the ethyl ester, typically under acidic or basic conditions, yields the corresponding carboxylic acid, 3-amino-2-benzylpropanoic acid. researchgate.net This transformation is crucial for subsequent reactions that require a free carboxyl group, such as amide bond formation with another amino acid or amine.

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, can be achieved under appropriate catalytic conditions. This reaction is useful for introducing different ester functionalities, which may be required to modify the solubility or reactivity of the molecule, or to introduce a specific protecting group. For example, the use of stannous chloride as a Lewis acid catalyst can facilitate the esterification of a carboxylic acid with ethanol, a reaction that proceeds in the reverse direction of hydrolysis. nih.gov

The selective cleavage of ester groups can also be achieved using various reagents, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. researchgate.net For instance, soft nucleophiles tend to attack the carbinol carbon of the ester, leading to cleavage of the carbon-oxygen bond. researchgate.net

Reactivity of the Benzyl (B1604629) Moiety in Functionalization

The benzyl moiety in this compound consists of a phenyl group attached to the main carbon chain via a methylene (B1212753) bridge. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the alkyl substituent on the ring.

Additionally, the benzylic position is susceptible to radical reactions and oxidation. For example, benzylic C-H bonds can be halogenated under radical conditions. The benzyl group can also be cleaved under certain reductive conditions, such as catalytic hydrogenation, which would result in the formation of toluene (B28343) and ethyl 3-aminopropanoate.

Protecting Group Strategies for the Amino and Ester Functionalities

In the synthesis of complex molecules, it is often necessary to temporarily mask the reactivity of certain functional groups to prevent unwanted side reactions. organic-chemistry.org This is achieved through the use of protecting groups. For this compound, both the amino and ester groups may require protection depending on the desired chemical transformation.

The primary amino group can be protected with a variety of groups, with the choice depending on the stability required and the conditions for deprotection. organic-chemistry.org Common amino protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z), which are typically removed under acidic and hydrogenolysis conditions, respectively. organic-chemistry.orgug.edu.pl The fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is another widely used protecting group, particularly in peptide synthesis. iris-biotech.de

The ester functionality can also be considered a protecting group for the carboxylic acid. The ethyl ester can be hydrolyzed under acidic or basic conditions. researchgate.net If a different protecting group is required, the ethyl ester can be transesterified or hydrolyzed and then re-esterified with a different alcohol. For example, tert-butyl esters are readily cleaved with acid, while benzyl esters can be removed by hydrogenolysis. organic-chemistry.orggcwgandhinagar.com The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group while another remains protected. organic-chemistry.org

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminotert-ButoxycarbonylBocAcidic conditions (e.g., TFA) iris-biotech.de
AminoBenzyloxycarbonylZ or CbzCatalytic Hydrogenation, HBr/AcOH gcwgandhinagar.com
Amino9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., Piperidine) iris-biotech.de
Carboxyl (as Ester)Methyl/Ethyl Ester-Acid or Base Hydrolysis researchgate.net
Carboxyl (as Ester)tert-Butyl EstertBuAcidic conditions (e.g., TFA) iris-biotech.de
Carboxyl (as Ester)Benzyl EsterBnCatalytic Hydrogenation organic-chemistry.org

Spectroscopic and Advanced Characterization Techniques for Ethyl 3 Amino 2 Benzylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of Ethyl 3-amino-2-benzylpropanoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides specific chemical shift values that correspond to the different types of protons in the molecule. chemicalbook.com The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons of the ethyl ester group are observed as a quartet around δ 4.1 ppm (for the -OCH₂- group) and a triplet around δ 1.2 ppm (for the -CH₃ group). The protons on the propanoate backbone, specifically the methine proton (-CH-) and the methylene (B1212753) protons (-CH₂-), as well as the methylene protons of the benzyl group, exhibit distinct signals that are crucial for confirming the structure.

¹H NMR Data for this compound

Assignment Shift (ppm)
Aromatic (C₆H₅) 7.31 - 7.23 (m)
-OCH₂CH₃ (quartet) 4.12
PhCH₂- (singlet) 3.78
-NCH₂- (triplet) 2.88
-CH₂CO- (triplet) 2.51

Data sourced from experiments conducted at 400 MHz in CDCl₃. chemicalbook.com

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is typically observed as a distinct peak around δ 172-173 ppm. chemicalbook.comst-andrews.ac.uk The carbons of the aromatic ring appear in the region of δ 126-140 ppm. The carbons of the ethyl group and the propanoate backbone resonate at higher fields, providing a complete carbon fingerprint of the molecule.

¹³C NMR Data for this compound

Assignment Shift (ppm)
C=O 172.5
Aromatic (quaternary) 139.5
Aromatic (CH) 129.0, 128.5, 127.2
-OCH₂CH₃ 60.5
PhCH₂- 53.8
-NCH₂- 45.0
-CH₂CO- 37.0

Note: The specific chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

To unequivocally establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the ethyl group and along the propanoate backbone. An HSQC spectrum correlates directly bonded protons and carbons, confirming, for example, which proton signal corresponds to which carbon signal in the aromatic ring and the aliphatic chain. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range couplings (2-3 bonds), further solidifying the assignment of the entire molecular structure. st-andrews.ac.uk

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₇NO₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. The molecular ion peak [M+H]⁺ for this compound would be expected at an m/z corresponding to its molecular weight plus the mass of a proton. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net In a GC-MS analysis of this compound, the sample is first vaporized and passed through a chromatographic column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, common fragments would likely include the tropylium (B1234903) ion (m/z 91) from the benzyl group and fragments corresponding to the loss of the ethoxy group or other parts of the propanoate chain. nih.govnist.gov This technique is invaluable for confirming the identity and assessing the purity of the compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its functional groups. IR spectroscopy measures the absorption of infrared radiation by the molecule, highlighting polar functional groups, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is particularly sensitive to non-polar and symmetric molecular vibrations.

The IR spectrum of a related isomer, ethyl 3-(benzylamino)propanoate, shows characteristic absorption bands that are instructional for identifying the functional groups present in this compound. nih.govchemicalbook.com Key absorptions include the N-H stretching vibrations of the primary amine, C-H stretches from the aromatic benzyl group and the aliphatic ethyl chain, a strong C=O stretch from the ester group, and C-O stretching vibrations.

A Raman spectrum, available for the isomeric ethyl 3-(benzylamino)propanoate, complements the IR data. nih.gov It would be expected to show strong signals for the aromatic ring vibrations of the benzyl group due to their non-polar nature.

Table 1: Representative Vibrational Frequencies for this compound (Based on data from structurally similar compounds)

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source
Primary AmineN-H Stretch3300 - 3500 nist.gov
Aromatic C-HC-H Stretch3000 - 3100 nist.gov
Aliphatic C-HC-H Stretch2850 - 3000 nist.gov
Ester CarbonylC=O Stretch~1735 chemicalbook.com
Ester C-OC-O Stretch1000 - 1300 nist.gov

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for separating these enantiomers and determining the enantiomeric purity of a sample. mdpi.comyakhak.org

The direct separation approach using a Chiral Stationary Phase (CSP) is the most common strategy. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely used for resolving chiral amines and amino acid esters. yakhak.org Commercially available columns like Chiralpak® and Chiralcel® are frequently employed for this purpose. yakhak.org The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. Mobile phases typically consist of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier, such as 2-propanol. yakhak.org

In some cases, derivatization of the amine with a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral HPLC column. google.com

Table 2: Typical Chiral HPLC Parameters for Amino Acid Ester Separation

ParameterDescriptionSource
Stationary Phase Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives like Chiralpak® IA, IB, etc.) yakhak.org
Mobile Phase Isocratic mixture of Hexane/2-Propanol (e.g., 90:10 v/v) yakhak.org
Flow Rate 0.5 - 1.5 mL/min yakhak.org
Detection UV (e.g., 220-260 nm) google.com

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, amino acid esters like this compound often have insufficient volatility and thermal stability for direct GC analysis. wiley.comresearchgate.net Therefore, a derivatization step is required to convert the analyte into a more volatile and stable form.

A common derivatization method involves reaction with an alkyl chloroformate, such as ethyl chloroformate (ECF), in an aqueous medium. researchgate.netnih.gov This one-step reaction acylates the amino group, increasing the molecule's volatility and making it suitable for GC analysis. The resulting derivative can then be separated on a capillary column, typically with a non-polar or mid-polar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5). researchgate.net Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation. nih.govresearchgate.net

Table 3: Typical GC Parameters for Derivatized Amino Acid Analysis

ParameterDescriptionSource
Derivatizing Agent Ethyl Chloroformate (ECF) researchgate.net
Column HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) researchgate.net
Carrier Gas Nitrogen or Helium researchgate.net
Injector Temp. ~270 °C researchgate.net
Detector Temp. ~280 °C (FID) researchgate.net
Oven Program Initial temp 100 °C, ramped to 250 °C researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can unambiguously establish the molecule's connectivity, bond lengths, bond angles, and, crucially for a chiral molecule, its absolute stereochemistry.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an exact model of its solid-state conformation. This would reveal the spatial orientation of the benzyl group and the ethyl propanoate moiety relative to the chiral center. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, that dictate how the molecules pack together in the crystal lattice. While this technique is exceptionally powerful, specific published X-ray crystallographic data for this compound were not identified in a survey of available literature.

Computational Chemistry and Molecular Modeling of Ethyl 3 Amino 2 Benzylpropanoate

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

There is no available research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of Ethyl 3-amino-2-benzylpropanoate. Such studies would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and atomic charges, which are fundamental to understanding its chemical behavior.

Conformational Analysis and Energy Landscape Mapping

A comprehensive conformational analysis and mapping of the potential energy landscape for this compound are not documented in the current body of scientific work. These computational methods are crucial for identifying the most stable three-dimensional structures of the molecule, which in turn influence its biological activity and physical properties.

Molecular Dynamics Simulations for Solution-Phase Behavior

No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations would be instrumental in understanding its dynamic behavior in a solution, including its interactions with solvent molecules and its conformational flexibility over time, which are key to its function in a biological or chemical system.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There is a lack of published Structure-Activity Relationship (SAR) studies for derivatives of this compound. SAR studies are essential for rational drug design, as they correlate specific structural modifications of a molecule with changes in its biological activity, guiding the development of more potent and selective compounds.

Applications of Ethyl 3 Amino 2 Benzylpropanoate As a Key Intermediate in Complex Molecule Synthesis

Building Block for Peptidomimetic Agents

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. They are of significant interest in medicinal chemistry because they often exhibit improved properties, such as enhanced stability against enzymatic degradation. acs.org The class of compounds to which Ethyl 3-amino-2-benzylpropanoate belongs, β-amino acids, are crucial in the construction of these agents. acs.org When assembled, they form β-peptides, which can adopt stable, predictable secondary structures like helices, turns, and sheets, thereby mimicking the architecture of natural proteins and enabling them to interact with biological targets. acs.org The incorporation of β-amino acids is a key strategy for modulating the conformation and proteolytic susceptibility of native peptides. acs.org

Aza-peptides represent a distinct class of peptidomimetics where the alpha-carbon (Cα) of an amino acid residue is replaced by a nitrogen atom. nih.govnih.gov This substitution creates a semicarbazide (B1199961) linkage and introduces significant changes in the peptide backbone, such as altering hydrogen bonding patterns and inducing stable β-turn conformations. nih.govacs.orgrsc.org The synthesis of aza-peptides typically involves the coupling of hydrazine (B178648) derivatives or N'-alkyl carbazates, which serve as the aza-amino acid precursor. nih.govacs.org

While both β-peptides and aza-peptides are important classes of peptidomimetics, their synthetic origins are different. Aza-peptides are built from aza-amino acid precursors, whereas β-peptides are constructed from β-amino acids like this compound. Based on a review of the scientific literature, there is no documented evidence of this compound being directly incorporated into aza-peptide architectures. These two types of peptidomimetics arise from fundamentally different building blocks.

Precursor in the Synthesis of Bioactive Molecules

The structural framework of this compound is a valuable starting point for the synthesis of various biologically active molecules.

Orexin receptors, including the Orexin-2 Receptor (OX2R), are G-protein coupled receptors that play a significant role in regulating sleep-wake cycles, feeding behavior, and other physiological processes. google.com Antagonists of these receptors, such as Suvorexant, are used in the treatment of insomnia. google.com The synthesis of these antagonists often involves complex, multi-step pathways. google.comacs.orggoogle.com However, a thorough review of the published synthetic routes for various OX2R antagonists, including Suvorexant and other novel scaffolds, does not indicate the use of this compound as a starting material or intermediate. nih.govchemrxiv.orgnih.gov The documented syntheses utilize different precursor molecules to construct the core structures of these therapeutic agents.

Insecticides are crucial agents in agriculture and public health, acting through various mechanisms to control insect populations. epa.gov Major classes include organophosphates, carbamates, and pyrethroids, which typically target the insect's nervous system. epa.govumn.edu A search of scientific and chemical databases for an insecticide designated "OK-135" yielded no results. Furthermore, examination of the synthesis pathways for known classes of insecticides does not show the use of this compound as a precursor or intermediate.

Thymidine (B127349) is one of the four nucleosides that constitute DNA. Analogs or mimetics of thymidine are synthesized for various therapeutic and research purposes, including antiviral agents and ligands for affinity chromatography. nih.govebi.ac.uk The synthesis of these mimetics often starts from thymidine itself and involves several chemical modifications. ebi.ac.uk A review of the literature on the synthesis of thymidine mimetics and analogues did not reveal any synthetic pathways that employ this compound as a building block.

Scaffold for the Construction of Diverse Chemical Libraries

One of the most powerful applications of β-amino esters is their use as monomers for the synthesis of poly(β-amino esters) (PBAEs). nih.govnih.gov These polymers are created through the step-growth polymerization of β-amino ester monomers with other molecules, such as diacrylates. rsc.org This process allows for the rapid generation of large libraries of structurally diverse polymers from a set of monomeric building blocks. nih.govfrontiersin.org

The resulting PBAE libraries can be screened for a wide range of applications, most notably in the field of gene delivery, where they are evaluated for their ability to condense and transport nucleic acids into cells. nih.govnih.gov The properties of the polymers, such as their biodegradability and cytotoxicity, can be fine-tuned by changing the structure of the monomers used. nih.govfrontiersin.org Therefore, a β-amino ester like this compound serves as a representative scaffold, where the core β-amino ester structure is the key polymerizable unit for the construction of these diverse chemical libraries.

Interactive Table: Applications of this compound

Application AreaSpecific UseStatus
Peptidomimetic Agents Building block for β-peptidesDocumented (as a class of compound) acs.org
Incorporation into Aza-PeptidesNot Documented
Bioactive Molecules Intermediate for OX2R AntagonistsNot Documented
Intermediate for Insecticide OK-135Not Documented
Intermediate for Thymidine MimeticsNot Documented
Chemical Libraries Scaffold for Poly(β-amino ester) LibrariesDocumented (as a class of compound) nih.govnih.gov

Stereoselective Applications in Medicinal Chemistry and Agrochemicals

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Stereoselective synthesis, which allows for the preferential formation of one stereoisomer over others, is therefore a cornerstone of modern drug discovery and agrochemical development. This compound serves as a chiral synthon, a molecule whose existing chirality is used to control the formation of new stereocenters in a target molecule.

In medicinal chemistry , derivatives of this compound are instrumental in the synthesis of peptidomimetics and β-lactam antibiotics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. By incorporating the rigid, chiral scaffold of this compound, chemists can design peptidomimetics with well-defined conformations that can effectively interact with biological targets like enzymes and receptors.

One of the most prominent applications of β-amino acid derivatives is in the synthesis of β-lactams , a class of antibiotics that includes penicillins and cephalosporins. The stereochemistry of the substituents on the β-lactam ring is crucial for their antibacterial activity. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring. When a chiral imine derived from a β-amino ester like this compound is used, the reaction can proceed with high diastereoselectivity, affording β-lactams with the desired stereoconfiguration.

In the field of agrochemicals , the development of chiral pesticides and herbicides is a growing trend aimed at increasing efficacy and reducing environmental impact. Often, only one enantiomer of a chiral agrochemical is responsible for its desired activity, while the other may be inactive or even detrimental. The use of chiral building blocks like this compound allows for the targeted synthesis of the active enantiomer, leading to more potent and selective agrochemicals. While specific, publicly documented examples of its direct use in commercial agrochemicals are not widespread, the principles of chiral synthesis strongly support its potential in creating novel fungicides, herbicides, and insecticides where a β-amino acid moiety is part of the active pharmacophore. The stereocenter of the benzylpropanoate derivative can be used to control the stereochemistry of the final product, which is often critical for its interaction with biological targets in pests or plants.

The following table summarizes the stereoselective applications of this compound derivatives in the synthesis of complex molecules.

Application Area Target Molecule Class Stereoselective Method Significance of Stereochemistry
Medicinal ChemistryPeptidomimeticsUse as a chiral building blockDefines the three-dimensional shape for effective target binding.
Medicinal Chemistryβ-Lactam AntibioticsDiastereoselective Staudinger ReactionCrucial for antibacterial efficacy and mechanism of action.
AgrochemicalsChiral Fungicides/HerbicidesChiral pool synthesisEnhances potency and selectivity, reducing off-target effects.

Future Research Directions and Interdisciplinary Perspectives for Ethyl 3 Amino 2 Benzylpropanoate

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of Ethyl 3-amino-2-benzylpropanoate should prioritize the integration of green chemistry principles.

One promising avenue is the use of biocatalysis , employing enzymes to catalyze the key bond-forming reactions. Lipases, for instance, have been successfully used in the synthesis of various β-amino acid esters through Michael addition reactions. The use of immobilized enzymes in continuous-flow reactors could offer a highly efficient and sustainable manufacturing process, minimizing waste and energy consumption.

Another area of focus should be the exploration of renewable feedstocks . Investigating routes that utilize bio-based starting materials instead of petroleum-derived precursors would significantly enhance the sustainability profile of this compound synthesis.

Furthermore, the implementation of greener solvents and solvent-free reaction conditions is crucial. Research has shown that solvents like N-butylpyrrolidinone (NBP) can be effective and more environmentally friendly alternatives to traditional solvents like DMF in certain synthetic applications. Microwave-assisted synthesis, which can accelerate reaction rates and often allows for solvent-free conditions, also presents a viable strategy for a more sustainable production process. researchgate.netwikipedia.org

Synthesis StrategyKey AdvantagesRelevant Research Areas
BiocatalysisHigh selectivity, mild reaction conditions, reduced wasteEnzyme screening, enzyme immobilization, biocatalytic flow chemistry
Renewable FeedstocksReduced carbon footprint, sustainabilityBiomass conversion, green starting materials
Greener Solvents & ConditionsReduced environmental impact, improved safetySolvent substitution, microwave-assisted synthesis, solvent-free reactions

Development of Advanced Catalytic Asymmetric Transformations

The stereochemistry of β-amino acids and their derivatives is critical for their biological activity and application in chiral materials. Therefore, the development of advanced catalytic asymmetric methods for the synthesis of enantiomerically pure this compound is a significant research direction.

Transition-metal catalysis offers a powerful toolkit for asymmetric synthesis. Copper and palladium-based catalysts, in particular, have shown great promise in the enantioselective synthesis of chiral alkylamines and β-amino acid derivatives. nih.gov Future work could focus on designing novel chiral ligands for these metals to achieve high diastereo- and enantioselectivity in the synthesis of the target molecule. The development of dual-metal catalyst systems, such as Pd/Cu or Pd/Ag, could also provide pathways to different stereoisomers. nih.gov

Organocatalysis has emerged as a complementary and often more sustainable approach to asymmetric synthesis. ethz.chmdpi.comdtu.dk Chiral Brønsted acids, thioureas, and proline derivatives have been successfully employed as catalysts in a variety of asymmetric transformations. nih.gov Research into the application of these organocatalysts for the enantioselective synthesis of this compound could lead to more cost-effective and environmentally friendly production methods.

Catalytic ApproachCatalyst ExamplesKey Advantages
Transition-Metal CatalysisChiral Cu(II) and Ni(II) salen complexes, Palladium complexes with chiral phosphine (B1218219) ligandsHigh catalytic activity, potential for high enantioselectivity
OrganocatalysisProline and its derivatives, chiral thioureas, chiral phosphoric acidsMetal-free, often milder reaction conditions, readily available catalysts

Expansion of Applications in Materials Science and Polymer Chemistry

The unique structural features of this compound, namely the presence of both an amine and an ester functional group, make it an attractive monomer for the synthesis of novel polymers. A particularly promising area is the development of poly(β-amino ester)s (PBAEs) .

PBAEs are a class of biodegradable and pH-responsive polymers with significant potential in biomedical applications, such as drug delivery and gene therapy. researchgate.netwikipedia.orgresearchgate.nethidenanalytical.comamericanpharmaceuticalreview.comnih.gov The incorporation of the benzyl (B1604629) group from this compound into the polymer backbone could introduce hydrophobicity and aromatic interactions, potentially leading to polymers with unique self-assembly properties and drug-loading capabilities. Future research should focus on the polymerization of this compound with various diacrylate comonomers to create a library of novel PBAEs. The resulting polymers could then be characterized for their physicochemical properties, biodegradability, and biocompatibility.

Potential Polymer ApplicationKey Properties Conferred by this compoundResearch Focus
Drug DeliveryBiodegradability, pH-responsiveness, hydrophobicity for encapsulation of nonpolar drugsSynthesis and characterization of novel PBAEs, drug loading and release studies
Gene TherapyCationic nature for nucleic acid complexation, biodegradabilityFormulation of polymer-DNA/RNA nanoparticles, transfection efficiency studies
Tissue EngineeringBiocompatibility, tunable degradation ratesDevelopment of polymer scaffolds, cell culture and tissue regeneration studies

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of this compound synthesis, the integration of flow chemistry and automated synthesis platforms is a critical future direction.

Continuous flow synthesis in microreactors offers numerous advantages over traditional batch processing, including precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. wikipedia.orgnih.govresearchgate.nethidenanalytical.comnih.gov The synthesis of β-amino acid esters has been successfully demonstrated in continuous-flow systems, often with significantly reduced reaction times compared to batch methods. researchgate.net Future research should aim to develop a continuous flow process for the synthesis of this compound, which could enable on-demand production and facilitate process optimization.

Automated synthesis platforms , which combine robotics with artificial intelligence and real-time analytics, have the potential to revolutionize chemical synthesis. These platforms can rapidly screen and optimize reaction conditions, leading to accelerated discovery and development of new synthetic routes. The integration of automated platforms with flow reactors could create a powerful system for the high-throughput synthesis and optimization of this compound and its derivatives.

TechnologyKey AdvantagesFuture Research and Implementation
Flow ChemistryEnhanced safety, improved process control, scalability, reduced reaction timesDevelopment of a continuous flow synthesis protocol, optimization of reaction parameters in microreactors
Automated SynthesisHigh-throughput screening, rapid optimization, data-driven synthesisIntegration of flow reactors with automated platforms, machine learning-assisted reaction optimization

Application of In-situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is essential for process optimization and control. The application of in-situ spectroscopic techniques for real-time monitoring of the synthesis of this compound is a key area for future investigation.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy , nuclear magnetic resonance (NMR) spectroscopy , and Raman spectroscopy can be integrated into reaction vessels or flow reactors to provide real-time data on the concentration of reactants, intermediates, and products. researchgate.netornl.gov This approach, often referred to as Process Analytical Technology (PAT) , allows for a more comprehensive understanding of the reaction dynamics and can facilitate the development of more robust and efficient processes. researchgate.netamericanpharmaceuticalreview.com

For the synthesis of this compound, which can be formed through a Michael addition reaction, in-situ FTIR could be used to monitor the consumption of the acrylate precursor and the formation of the β-amino ester product. researchgate.net In-situ NMR could provide detailed structural information and quantitative data on all species in the reaction mixture, enabling a thorough kinetic analysis. nih.govnih.govcopernicus.orgnih.gov This real-time data can be used to optimize reaction conditions, ensure product quality, and facilitate process scale-up.

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis of this compound
In-situ FTIRFunctional group analysis, reaction progressMonitoring the disappearance of acrylate C=C bond and appearance of C-N and C=O ester bonds
In-situ NMRDetailed structural information, quantification of all speciesElucidating reaction mechanisms, determining kinetic parameters, quantifying product and byproducts
In-situ RamanVibrational spectroscopy, complementary to FTIRMonitoring changes in molecular vibrations, particularly useful for reactions in aqueous media

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.